Methyl 4-(Diethoxyphosphoryl)-3-nitrobenzoate

Description

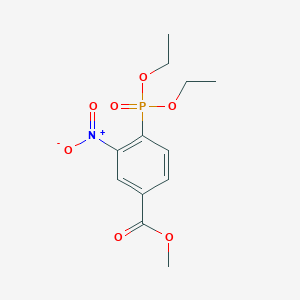

Methyl 4-(Diethoxyphosphoryl)-3-nitrobenzoate is a nitrobenzoate derivative characterized by a diethoxyphosphoryl group at the para position (C4) and a nitro group at the meta position (C3) on the benzene ring. This compound is primarily utilized as an intermediate in pharmaceutical synthesis and materials science due to its electron-withdrawing phosphoryl group, which enhances reactivity in substitution and coupling reactions . Its molecular formula is C₁₂H₁₆NO₇P, with a molecular weight of 317.23 g/mol. The diethoxyphosphoryl moiety contributes to its solubility in polar aprotic solvents like chloroform and methanol, while the nitro group facilitates further functionalization via reduction or nucleophilic aromatic substitution .

Properties

Molecular Formula |

C12H16NO7P |

|---|---|

Molecular Weight |

317.23 g/mol |

IUPAC Name |

methyl 4-diethoxyphosphoryl-3-nitrobenzoate |

InChI |

InChI=1S/C12H16NO7P/c1-4-19-21(17,20-5-2)11-7-6-9(12(14)18-3)8-10(11)13(15)16/h6-8H,4-5H2,1-3H3 |

InChI Key |

LLRWGTFQLIBAKA-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-])OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(Diethoxyphosphoryl)-3-nitrobenzoate typically involves the esterification of 4-(Diethoxyphosphoryl)-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.

Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The diethoxyphosphoryl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases for nucleophilic substitution reactions.

Major Products:

Reduction: 4-(Diethoxyphosphoryl)-3-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(Diethoxyphosphoryl)-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological molecules. The diethoxyphosphoryl group can participate in phosphorylation reactions, affecting cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Methyl 4-(Diethoxyphosphoryl)-3-nitrobenzoate and analogous compounds:

Electronic and Steric Effects

- Diethoxyphosphoryl Group: The phosphoryl group is strongly electron-withdrawing, activating the benzene ring for electrophilic substitution at the ortho and para positions. This contrasts with electron-donating groups like benzylamino (-NHCH₂C₆H₅), which deactivate the ring .

- Steric Bulk : The diethoxyphosphoryl group introduces greater steric hindrance compared to smaller substituents (e.g., fluoro or methoxy), affecting reaction rates in cross-coupling reactions .

Biological Activity

Methyl 4-(Diethoxyphosphoryl)-3-nitrobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Overview of Biological Activity

The biological activity of this compound can be attributed to its nitrobenzoate structure, which is known for various pharmacological effects. Compounds with similar structures have demonstrated antimicrobial , anticancer , and anti-inflammatory activities.

Antimicrobial Activity

Nitrobenzoate derivatives are recognized for their antimicrobial properties. They often exert their effects by undergoing reduction to form reactive intermediates that can damage bacterial DNA, leading to cell death. For example, nitro compounds like metronidazole have been shown to generate toxic species that bind covalently to DNA, disrupting cellular function . While specific studies on this compound remain limited, its structural analogs suggest potential efficacy against a range of pathogens.

Anticancer Activity

Nitrobenzoate compounds have also been investigated for their anticancer properties. Research indicates that they can inhibit tumor cell proliferation and induce apoptosis. For instance, a study on nitrobenzoate-derived compound X8 showed significant inhibition of vascular development in cancer models, suggesting a mechanism involving antiangiogenic activity . The ability of similar compounds to inhibit tubulin polymerization further supports the potential of this compound in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory properties of nitro compounds are well-documented. Nitro fatty acids, for example, have been shown to modulate inflammatory pathways by interacting with specific proteins involved in cellular signaling . this compound may exhibit similar mechanisms, contributing to its therapeutic potential against inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

- DNA Interaction : The nitro group can undergo reduction, leading to the formation of reactive intermediates that interact with DNA.

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Cell Signaling Modulation : By affecting cellular signaling pathways, this compound may alter the behavior of immune and cancer cells.

Case Studies and Research Findings

Several studies highlight the biological activities associated with nitrobenzoate derivatives:

- Anticancer Effects : A study demonstrated that a nitrobenzoate derivative inhibited endothelial cell mobility and tube formation, indicating potential antiangiogenic properties .

- Anti-inflammatory Properties : Research has shown that nitro derivatives can inhibit inflammatory mediators such as COX-2 and iNOS, suggesting a role in reducing inflammation .

- Antimicrobial Efficacy : Nitro compounds have been utilized as first-line treatments against various infections due to their ability to generate toxic intermediates upon reduction .

Data Table: Biological Activities of Nitrobenzoate Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.